3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Description
Properties
IUPAC Name |
1,5-dihydro-4,1-benzoxazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINQSJWPGZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579143 | |
| Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-08-1 | |
| Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,5 Dihydrobenzo E 1 2 Oxazepin 2 1h One and Analogues
Asymmetric Synthesis and Enantioselective Approaches to Benzoxazepinones
The development of catalytic enantioselective methods is crucial for accessing optically pure benzoxazepinones, as the biological activity of these compounds can be highly dependent on their stereochemistry.
A robust and scalable formal [4 + 3] annulation reaction for synthesizing optically pure 1,4-benzoxazepinones has been achieved using a combined catalytic system. dicp.ac.cn This system comprises a chiral N-heterocyclic carbene (NHC), a chiral Iridium/phosphine-olefin complex, and an achiral urea (B33335). dicp.ac.cnacs.orgthieme-connect.com This multi-catalyst approach enables a synergistic effect that leads to high yields and excellent enantioselectivity. thieme-connect.com
The reaction proceeds via a relay catalytic pathway. thieme-connect.com Initially, a vinyl aziridine (B145994) undergoes oxidative addition with the Iridium(I) complex to form a π-allyl-iridium(III) intermediate. dicp.ac.cn This intermediate then reacts with a salicylaldehyde (B1680747) in an asymmetric allylic etherification step. dicp.ac.cn The resulting chiral aldehyde is then activated by the NHC catalyst, forming a Breslow intermediate, which undergoes oxidation to an acyl azolium species. dicp.ac.cn This species facilitates the final intramolecular annulation to yield the benzoxazepinone product. dicp.ac.cn The addition of urea to the system has been shown to improve enantioselectivity, although it may slightly decrease the reaction yield. thieme-connect.com The versatility of this method was demonstrated by scaling the reaction of salicylaldehyde and vinyl aziridine to a one-millimole scale, which afforded the desired benzoxazepinone in 73% yield and with 98% enantiomeric excess (ee). dicp.ac.cn
Table 1: NHC/Ir/Urea Catalyzed Formal [4+3] Annulation of Salicylaldehydes and Vinyl Aziridines
| Salicylaldehyde (5) | Vinyl Aziridine (2) | Product (6) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| 5a (Salicylaldehyde) | 2a | 6a | 73 | 98 | dicp.ac.cn |
| 5a (Salicylaldehyde) | 2b | 6b | 70 | 98 | dicp.ac.cn |
| 5b | 2a | 6c | 60 | 98 | dicp.ac.cn |
| 5c | 2a | 6d | 75 | 97 | dicp.ac.cn |
An effective method for the synthesis of 1,4-benzoxazepinones involves a [4 + 3] annulation of salicylaldehydes with aziridines co-catalyzed by an N-heterocyclic carbene (NHC) and copper(I). nih.govorganic-chemistry.org In this reaction, the copper catalyst serves as a Lewis acid to activate the strained aziridine ring. nih.govorganic-chemistry.org Concurrently, the formation of an adduct between the NHC and the salicylaldehyde plays a critical role in achieving exclusive regioselectivity. nih.govorganic-chemistry.org
The proposed mechanism involves the formation of a Breslow intermediate from the NHC and salicylaldehyde, which is then oxidized to an acyl azolium intermediate. organic-chemistry.org This intermediate facilitates the ring opening of the copper-activated aziridine, followed by a subsequent lactamization to form the seven-membered benzoxazepinone ring. organic-chemistry.org The reaction shows good tolerance for various substituents on both the salicylaldehyde and aziridine precursors, consistently producing the desired products in good yields. organic-chemistry.org Optimization studies identified that a triazolium salt with an N-2,4,6-tribromophenyl substituent is a highly effective NHC precatalyst for this transformation. organic-chemistry.org
Table 2: NHC/Copper(I) Co-catalyzed [4+3] Annulation of Salicylaldehydes and Aziridines
| Salicylaldehyde | Aziridine | Yield (%) | Source |
|---|---|---|---|
| Salicylaldehyde | N-Tosyl-2-phenylaziridine | 85 | organic-chemistry.org |
| 5-Bromosalicylaldehyde | N-Tosyl-2-phenylaziridine | 78 | organic-chemistry.org |
| 3,5-Dichlorosalicylaldehyde | N-Tosyl-2-phenylaziridine | 80 | organic-chemistry.org |
| Salicylaldehyde | N-Tosyl-2-(4-chlorophenyl)aziridine | 82 | organic-chemistry.org |
Ring-Opening and Ring-Enlargement Reactions in Benzoxazepinone Synthesis
Ring-opening and ring-enlargement strategies provide powerful tools for constructing complex heterocyclic systems like benzoxazepinones from simpler, strained-ring precursors.
The ring-opening of aziridines is a cornerstone strategy for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, which can be controlled for regioselectivity depending on the reaction conditions and substituents. nih.govmdpi.com This reactivity is harnessed for the construction of the larger benzoxazepine framework.
A common approach involves the SN2-type ring-opening of an N-activated aziridine by a suitable nucleophile. researchgate.net For instance, a synthetic route to 2,3,4,5-tetrahydrobenzoxazepines has been developed through the ring-opening of activated aziridines with 2-hydroxyphenylacrylates, followed by an intramolecular palladium-catalyzed aza-Michael reaction to form the C–N bond and close the seven-membered ring. researchgate.net This method delivers the desired molecular scaffolds in high yields with excellent stereoselectivity. researchgate.net Similarly, Pd-catalyzed reactions involving the ring opening of an aziridine with 2-iodophenol (B132878) can form an amide derivative that subsequently undergoes cyclization to yield the 1,4-benzoxazepine (B8686809) product. mdpi.com The development of continuous flow processes for aziridine generation and subsequent ring-opening reactions offers a safer and more efficient alternative to traditional batch methods by avoiding the isolation of potentially hazardous aziridine intermediates. organic-chemistry.org
Table 3: Benzoxazepine Synthesis via Aziridine Ring-Opening
| Aziridine Precursor | Nucleophile/Co-reactant | Catalyst/Conditions | Product Type | Yield | Source |
|---|---|---|---|---|---|
| N-activated aziridines | 2-Hydroxyphenylacrylates | Pd-catalyzed aza-Michael reaction | 2,3,4,5-Tetrahydrobenzoxazepines | Up to 82% | researchgate.net |
| Aziridine | 2-Iodophenol / Isocyanide | Pd(0) | 1,4-Benzoxazepines | - | mdpi.com |
| N-Sulfonyl aziridines | Various nucleophiles (O, C, Halide) | Continuous flow, Lewis acid | Ring-opened products | High | organic-chemistry.org |
Diverse Precursor-Based Synthetic Routes for Benzoxazepinone Scaffolds
Anthranilic acid and its derivatives are important pharmacophores and versatile building blocks in drug discovery and synthetic chemistry. nih.govnih.gov Their bifunctional nature makes them ideal precursors for constructing fused heterocyclic systems. In the context of benzoxazepinone synthesis, derivatives such as anthranilaldehydes (2-aminobenzaldehydes) are key starting materials for annulation reactions. dicp.ac.cn For example, in the multi-catalytic system described previously, anthranilaldehyde can be used in place of salicylaldehyde to construct the analogous 1,4-benzodiazepinone core, highlighting the utility of this precursor class in [4+3] annulation strategies. dicp.ac.cn The ability to derivatize the carboxylic acid and amine functionalities of the anthranilic acid scaffold allows for the introduction of diverse substituents, enabling the synthesis of a wide range of benzoxazepinone analogues for structure-activity relationship studies. nih.gov
Schiff Base Mediated Cyclizations to Oxazepinones
The formation of Schiff bases, or imines, through the condensation of primary amines with aldehydes or ketones, serves as a pivotal step in the synthesis of a variety of heterocyclic compounds, including oxazepinones. researchgate.netnih.govyoutube.com This strategy leverages the reactivity of the imine bond for subsequent intramolecular cyclization reactions. The nitrogen atom of the azomethine group in Schiff bases can act as a nucleophile, facilitating ring closure. nih.gov
The synthesis of oxazepine seven-membered rings can be achieved by reacting a hydrazone, a derivative of a Schiff base, with phthalic anhydride. researchgate.net In this approach, the initial Schiff base is formed, and the subsequent cyclization is promoted by an appropriate reagent to yield the desired heterocyclic core. The versatility of Schiff bases is further highlighted by their use in preparing various metal complexes, which can have catalytic applications. researchgate.net
Research has demonstrated the synthesis of novel macroacyclic Schiff base ligands through the condensation reaction of dithiocarbazate derivatives with various dicarbonyl compounds. nih.gov While this specific study focused on their metal complexes, the underlying Schiff base formation is a fundamental transformation that can be adapted for the synthesis of heterocyclic systems like oxazepinones. The general principle involves the creation of an imine linkage which then participates in a ring-forming reaction. nih.gov
The synthesis of complex heterocyclic systems often relies on the strategic formation of Schiff bases as key intermediates. For instance, new Schiff bases of disalicylic acid methylene-based derivatives have been prepared by refluxing with isatin (B1672199) derivatives, showcasing the robustness of imine formation in constructing complex molecules. nih.gov This highlights the broad applicability of Schiff base chemistry in medicinal chemistry and drug design for creating diverse molecular scaffolds. nih.gov
Table 1: Examples of Schiff Base Mediated Heterocycle Synthesis
| Starting Materials | Reagent | Product Type | Reference |
| Hydrazone | Phthalic Anhydride | Oxazepine ring | researchgate.net |
| Dithiocarbazate, Dicarbonyl compound | - | Macroacyclic Schiff base | nih.gov |
| Disalicylic acid methylene (B1212753) derivative, Isatin | Ethanol (reflux) | Schiff base derivative | nih.gov |
| 2-Benzoylpyridine, Hydrazine monohydrate | Ethanol (reflux) | Schiff base | researchgate.net |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aromatic compounds where a nucleophile displaces a suitable leaving group on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This strategy has been successfully employed in the synthesis of fused oxazepinone scaffolds.
A notable application of this strategy is a one-pot coupling/Smiles rearrangement/cyclization approach for the regioselective synthesis of fused oxazepinones. nih.gov This transition metal-free process demonstrates the efficiency of intramolecular SNAr reactions in constructing the oxazepinone core. The Smiles rearrangement, a key step in this sequence, is a well-known intramolecular nucleophilic aromatic substitution.
The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. chemistrysteps.comyoutube.com The subsequent elimination of the leaving group restores the aromaticity of the ring. chemistrysteps.com For the synthesis of benzoxazepinones, this typically involves an ortho-substituted benzene (B151609) derivative where an oxygen or nitrogen nucleophile displaces a leaving group (e.g., a halide) to form the seven-membered ring.
The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing substituents. chemistrysteps.comyoutube.com For instance, fluoride (B91410) is often the best leaving group in this context due to the high polarization of the carbon-fluorine bond, which facilitates the initial nucleophilic attack—the rate-determining step of the reaction. youtube.com The presence of nitro groups, for example, significantly activates the ring towards nucleophilic attack. chemistrysteps.comyoutube.com
Table 2: Key Features of Nucleophilic Aromatic Substitution for Oxazepinone Synthesis
| Feature | Description | Significance in Synthesis | Reference |
| Reaction Type | Addition-Elimination | Forms the core heterocyclic ring structure. | chemistrysteps.com |
| Key Intermediate | Meisenheimer Complex | A resonance-stabilized carbanion that facilitates the substitution. | chemistrysteps.comyoutube.com |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) | Increases the electrophilicity of the aromatic ring, accelerating the reaction. | wikipedia.orgchemistrysteps.com |
| Leaving Group | Halides (F, Cl, Br, I) | The nature of the leaving group affects the reaction rate. | chemistrysteps.comyoutube.com |
| Synthetic Approach | One-pot Smiles rearrangement tandem reaction | Provides an efficient and regioselective route to fused oxazepinones. | nih.gov |
Salicylaldehyde and Related Phenolic Precursors in Fused Oxazepinone Synthesis
Salicylaldehyde and its derivatives are highly valuable precursors in the synthesis of a wide array of heterocyclic compounds due to the presence of both a hydroxyl and an aldehyde group in ortho positions. researchgate.net These functional groups provide two reactive centers for condensation and cyclization reactions, making them ideal starting materials for fused oxazepinones.
One common strategy involves the Knoevenagel condensation of salicylaldehyde with a compound containing an active methylene group. nih.gov For example, the reaction of salicylaldehyde with acetophenone (B1666503) derivatives yields chalcones, which can then be cyclized to form various chromane-based structures. nih.gov This principle can be extended to the synthesis of benzoxazepinone systems by choosing appropriate reaction partners and cyclization conditions.
The synthesis of tricyclic 1,5-benzoxazepine derivatives has been achieved using a one-pot multienzyme cascade reaction. nih.gov This process involves the reaction of a phenolic precursor with a β-amino acid, followed by tandem intramolecular ring closure to form the fused lactone and lactam rings of the benzoxazepine structure. nih.gov This biocatalytic approach offers a green and sustainable alternative to traditional multi-step syntheses. nih.gov
Furthermore, the reaction of salicylaldehyde with malononitrile (B47326) is an efficient method for synthesizing 2-iminochromene derivatives through a Knoevenagel condensation followed by intramolecular cyclization. nih.gov By modifying the substrates and reaction conditions, this methodology can be adapted to produce fused oxazepinone skeletons. The versatility of salicylaldehyde as a building block is well-documented and continues to be exploited for the creation of complex and biologically relevant molecules. researchgate.net
Table 3: Synthesis of Heterocycles from Salicylaldehyde
| Reactant with Salicylaldehyde | Reaction Type | Intermediate/Product | Reference |
| Acetophenone | Knoevenagel Condensation | Chalcone | nih.gov |
| β-Amino Acid Derivatives | Multienzyme Cascade | Tricyclic 1,5-Benzoxazepine | nih.gov |
| Malononitrile | Knoevenagel Condensation/Cyclization | 2-Iminochromene | nih.gov |
Synthesis of 1,2-Benzoxazepinones
The synthesis of the 1,2-benzoxazepinone skeleton has been a subject of interest due to the biological activities associated with this heterocyclic core. researchgate.net A notable approach involves the design and synthesis of (E)-3-acyl-5-(methoxyimino)-1,5-dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-4(3H)-one analogues. researchgate.net These compounds have been investigated for their antifungal properties, demonstrating the potential of the 1,2-benzoxazepinone scaffold in agrochemical applications. researchgate.net
The general synthetic route to these compounds involves multiple steps, starting from commercially available materials. The construction of the 1,2-benzoxazepinone ring is a key feature of the synthesis. While the specific details of the ring-forming step in the cited study are not fully elaborated in the abstract, it highlights a successful pathway to this particular class of benzoxazepinones. researchgate.net
The synthesis of related 1,2-oxazines and 1,2-benzoxazines often involves the cyclization of suitable precursors. bath.ac.uk For instance, 5,6-dihydro-6-hydroxy-4H-1,2-oxazines can be obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones. bath.ac.uk Dehydration of these intermediates can then lead to the corresponding 1,2-oxazines. bath.ac.uk Similar strategies, adapted for the inclusion of a carbonyl group and a fused benzene ring, would be applicable to the synthesis of 1,2-benzoxazepinones.
The development of synthetic methods for such heterocyclic systems is crucial for exploring their structure-activity relationships and identifying new therapeutic or agrochemical agents. The synthesis of the (E)-3-acyl-5-(methoxyimino)-1,5-dihydrobenzo[e] researchgate.netresearchgate.netoxazepin-4(3H)-one analogues provides a concrete example of a successfully synthesized series of compounds based on the 1,2-benzoxazepinone framework. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 3,5 Dihydrobenzo E 1 2 Oxazepin 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of benzoxazepinone derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the precise connectivity and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) Analysis
Proton NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms in the molecule. For the 3,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(1H)-one core, characteristic signals are observed for the aromatic protons, the methylene (B1212753) protons of the oxazepine ring, and the N-H proton.
The aromatic protons typically appear in the downfield region, between δ 6.5 and 8.0 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern on the benzene (B151609) ring. core.ac.uk For instance, in an 8-bromo-substituted derivative, the aromatic protons were observed at δ 7.46 (d), 7.41 (dd), and 7.24 (d) ppm. nih.gov The methylene protons of the oxazepine ring, specifically the C3-H₂ and C5-H₂ groups, are diastereotopic in a chiral environment and can appear as distinct signals. In the aforementioned 8-bromo derivative, the C5-H₂ protons appeared as a singlet at δ 4.65 ppm, while the C3-H₂ protons were observed as a singlet at δ 3.97 ppm. nih.gov The signal for the N-H proton can be broad and its chemical shift is variable, often appearing as a broad singlet. griffith.edu.au Substituents on the nitrogen atom significantly alter the spectrum; for example, an N-cyclopropylmethyl group introduces characteristic signals in the upfield region (δ 0.22-1.11 ppm). nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound |
|---|---|---|---|---|
| Ar-H | 7.46 | d | 1.9 | 8-Bromo-1-(cyclopropylmethyl)-1,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(3H)-one nih.gov |
| Ar-H | 7.41 | dd | 8.0, 1.9 | |
| Ar-H | 7.24 | d | 8.1 | |
| C5-H₂ (Ar-CH₂-N) | 4.65 | s | - | |
| C3-H₂ (O-CH₂-C=O) | 3.97 | s | - |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its electronic environment. oregonstate.edu In 3,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(1H)-one derivatives, the most downfield signal is typically the carbonyl carbon (C2) of the amide group, which resonates in the range of δ 165–170 ppm. nih.govyoutube.com The aromatic carbons appear between δ 110 and 155 ppm, with quaternary carbons often showing weaker signals. oregonstate.edunih.gov
For the heterocyclic ring, the carbon adjacent to the oxygen (C5a) and the one adjacent to the nitrogen (C9a) are found in the aromatic region. The methylene carbons of the oxazepine ring have characteristic shifts: the C5 carbon (Ar-CH₂-N) appears around δ 67.5 ppm, while the C3 carbon (O-CH₂-C=O) resonates at a slightly more upfield position, around δ 67.4 ppm in one studied derivative. nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|
| C=O (Amide) | 168.0 | 8-Bromo-1-(cyclopropylmethyl)-1,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(3H)-one nih.gov |
| Aromatic Carbons | 123.6 - 144.1 | |
| C5 (Ar-CH₂-N) | 67.5 | |
| C3 (O-CH₂-C=O) | 67.4 | |
| N-CH₂ (of cyclopropylmethyl) | 51.6 |
Two-Dimensional NMR Techniques for Complex Structure Assignment
For complex derivatives or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of adjacent protons, for example, in tracing the spin systems within substituted aromatic rings. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning carbon signals based on the known assignments of their attached protons. For instance, it allows the direct correlation of the signals from the C3 and C5 methylene protons to their respective carbon atoms. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments separated by quaternary carbons or heteroatoms. For example, correlations from the C5 methylene protons to the aromatic carbons (C5a, C6) and from the C3 methylene protons to the carbonyl carbon (C2) would definitively confirm the benzoxazepinone ring structure. columbia.eduresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify key functional groups and analyze the electronic properties of the conjugated system. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of a 3,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(1H)-one derivative is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) group. This peak typically appears in the range of 1650-1700 cm⁻¹. uobabylon.edu.iqresearchgate.net For instance, in 4-phenyl-4,5-dihydrobenzo[f] oregonstate.eduyoutube.comoxazepin-3(2H)-one, a structural isomer, this band was observed at 1668 cm⁻¹. researchgate.net Other characteristic absorptions include N-H stretching (if unsubstituted on the nitrogen) around 3200-3400 cm⁻¹, C-H stretching for aromatic and aliphatic protons (2850-3100 cm⁻¹), C=C aromatic ring stretching (1500-1600 cm⁻¹), and C-O ether stretching (1200-1250 cm⁻¹). uobabylon.edu.iqresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the π-electron system of the benzene ring and any conjugated chromophores. Benzoxazepinone derivatives typically exhibit absorption maxima (λmax) in the UVA and UVB regions. scielo.brresearchgate.net For related benzoxazole (B165842) derivatives, which also contain a benzene ring fused to an oxygen-containing heterocycle, maximum absorption wavelengths have been reported in the range of 336 to 374 nm. scielo.brresearchgate.net The exact position and intensity of these bands are influenced by the substituents on the aromatic ring.
| Spectroscopy | Functional Group/Transition | Typical Absorption Range |
|---|---|---|
| IR | N-H Stretch | ~3200-3400 cm⁻¹ |
| IR | C=O Stretch (Amide) | ~1650-1700 cm⁻¹ uobabylon.edu.iqresearchgate.net |
| IR | C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ uobabylon.edu.iq |
| IR | C-O Stretch (Ether) | ~1200-1250 cm⁻¹ uobabylon.edu.iq |
| UV-Vis | π → π* Transitions | ~330-380 nm scielo.brresearchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of synthesized compounds.
Mass Spectrometry (MS): In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight. The fragmentation pattern can offer structural clues. Common fragmentation pathways for these compounds may include cleavage of the amide bond or loss of small molecules like CO. libretexts.orgmiamioh.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula. rsc.org This is an essential step in confirming the identity of a newly synthesized compound. For example, the protonated molecule of 8-bromo-1-(cyclopropylmethyl)-1,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(3H)-one was calculated to have an m/z of 296.02807 for C₁₃H₁₅NO₂Br⁺, and the experimental value was found to be 296.02819, confirming the elemental composition. nih.gov Similarly, HRMS analysis of another derivative, N-(3-(1-(cyclopropylmethyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e] oregonstate.eduyoutube.comoxazepin-8-yl)phenyl)methanesulfonamide, yielded an experimental m/z that matched the calculated value for its elemental formula. nih.govnih.gov
| Compound | Technique | Ion Formula | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 8-Bromo-1-(cyclopropylmethyl)-1,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(3H)-one | HRMS (ESI+) | [C₁₃H₁₅NO₂Br+H]⁺ | 296.02807 | 296.02819 nih.gov |
| N-(3-(1-(Cyclopropylmethyl)-2-oxo-1,2,3,5-tetrahydrobenzo[e] oregonstate.eduyoutube.comoxazepin-8-yl)phenyl)methanesulfonamide | HRMS (ESI+) | [C₂₀H₂₄N₃O₄S+H]⁺ | 418.1482 | 418.1482 nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. For cyclic systems like the 3,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(1H)-one, this technique is particularly valuable for defining the conformation of the seven-membered ring.
Studies on related seven-membered heterocyclic systems, such as pyrido[2,3-b] oregonstate.eduyoutube.comdiazepin-4-ones, have shown that the diazepin-2-one moiety adopts a nonplanar conformation. nih.gov It is expected that the oxazepinone ring in 3,5-dihydrobenzo[e] oregonstate.eduyoutube.comoxazepin-2(1H)-one derivatives would similarly adopt a puckered, nonplanar conformation, likely a chair or boat-like arrangement, to minimize steric and torsional strain. nih.govrsc.org X-ray analysis would provide definitive proof of this conformation and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Advanced Computational Chemistry and Theoretical Studies on 3,5 Dihydrobenzo E 1 2 Oxazepin 2 1h One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in modern chemistry. It offers a balance between accuracy and computational cost, making it suitable for the study of medium to large-sized molecules like the benzoxazepinone systems. DFT calculations are instrumental in exploring the potential energy surfaces of reactions, thereby clarifying mechanistic pathways and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and transition states.
While specific DFT studies detailing the reaction mechanisms for the formation or transformation of 3,5-Dihydrobenzo[e] mdpi.comnih.govoxazepin-2(1H)-one are not extensively documented in the literature, the principles of applying DFT to elucidate such pathways are well-established for related heterocyclic systems. For instance, in the synthesis of related benzimidazole-fused 1,4-oxazepines, DFT calculations have been employed to understand the favorability of certain cyclization pathways. nih.gov These studies typically involve mapping the reaction coordinates for proposed mechanisms, such as intramolecular cyclization or condensation reactions, to identify the most probable route. The elucidation of these pathways is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. For the 3,5-Dihydrobenzo[e] mdpi.comnih.govoxazepin-2(1H)-one system, DFT could be used to investigate its formation from precursors like 2-aminophenol (B121084) derivatives and α-haloacyl halides, detailing the step-by-step bond-forming and breaking processes.
A critical aspect of mechanistic studies is the analysis of energetic parameters and the geometry of transition states. DFT calculations provide access to the Gibbs free energies of activation (ΔG‡) and reaction energies (ΔG_rxn), which determine the kinetics and thermodynamics of a chemical transformation, respectively.
In computational studies of related heterocyclic systems, such as benzimidazole-fused 1,4-oxazepines, the geometries of transition states are meticulously optimized to reveal the atomic arrangements at the peak of the energy barrier. researchgate.net These geometries provide a snapshot of the bond-forming and bond-breaking events. For example, in a cyclization reaction, the transition state would show the partial formation of the new ring bond. The energetic parameters derived from these calculations are crucial for predicting reaction feasibility and rates.
Table 1: Hypothetical Energetic Parameters for a Key Reaction Step in Benzoxazepinone Synthesis (Illustrative)
| Parameter | Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | +15.2 |
| Gibbs Free Energy of Activation (ΔG‡) | +25.8 |
| Enthalpy of Reaction (ΔH_rxn) | -10.5 |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -8.7 |
Note: This table is illustrative and based on typical values for similar heterocyclic ring-closure reactions.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For a series of benzimidazole-tethered oxazepine heterocyclic hybrids, MEP analysis revealed distinct regions of electrophilic and nucleophilic reactivity. nih.gov In these molecules, the most negative potential was localized over the nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atom of the oxazepine moiety, indicating these as the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine and methyl groups exhibited the most positive potential, marking them as sites for nucleophilic interaction. nih.gov This type of analysis is directly applicable to the 3,5-Dihydrobenzo[e] mdpi.comnih.govoxazepin-2(1H)-one system, where the carbonyl oxygen and the nitrogen atom would be expected to be electron-rich regions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.
In the computational study of benzimidazole-fused 1,4-oxazepines, the HOMO was found to be distributed over the benzimidazole and phenyl rings, while the LUMO was localized on the benzimidazole ring and the imino group. nih.gov The calculated HOMO-LUMO energy gap for these compounds provides a measure of their electronic stability.
Table 2: Frontier Molecular Orbital Energies for a Representative Benzimidazole-Fused Oxazepine Derivative nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.03 |
Data obtained for 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol from Almansour et al. nih.gov
This analysis suggests that charge transfer primarily occurs within the benzimidazole moiety. For 3,5-Dihydrobenzo[e] mdpi.comnih.govoxazepin-2(1H)-one, a similar analysis would likely show the HOMO localized on the benzene (B151609) ring and the nitrogen atom, while the LUMO would be centered on the carbonyl group of the oxazepinone ring.
Computational Hyperpolarizability and Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and screening of new NLO materials by calculating their hyperpolarizability tensors. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.
Computational studies on benzimidazole-tethered oxazepine derivatives have explored their NLO properties by calculating their dipole moments (μ) and first hyperpolarizabilities (β). nih.gov The results for a representative compound are summarized in the table below.
Table 3: Calculated Dipole Moment and First Hyperpolarizability for a Benzimidazole-Fused Oxazepine Derivative nih.gov
| Parameter | Calculated Value |
| Dipole Moment (μ) | 3.65 D |
| First Hyperpolarizability (β) | 5.84 x 10⁻³⁰ esu |
Data obtained for 2-methyl-4-(2-((phenylimino)methyl)-1H-benzo-[d]imidazol-1-yl)-butan-2-ol from Almansour et al. nih.gov
The calculated first hyperpolarizability of this compound was found to be significantly higher than that of urea (B33335), a standard reference material for NLO properties, suggesting that such oxazepine derivatives could be promising candidates for NLO applications. nih.gov The NLO response in these molecules is attributed to intramolecular charge transfer, which can be enhanced by appropriate substitution on the aromatic rings. For 3,5-Dihydrobenzo[e] mdpi.comnih.govoxazepin-2(1H)-one, the introduction of electron-donating and electron-accepting groups could be explored computationally to enhance its NLO properties.
Structure Activity Relationship Sar Studies and Biological Potential of 3,5 Dihydrobenzo E 1 2 Oxazepin 2 1h One Derivatives
Anthelmintic Activity of Dihydrobenzo[e]nih.govwestminster.ac.ukoxazepin-2(3H)-one Analogues
The quest for new anthelmintic agents has led to the identification of dihydrobenzo[e] nih.govwestminster.ac.ukoxazepin-2(3H)-ones as a novel chemotype with significant activity against the whipworm, Trichuris muris, a key model for the human parasite Trichuris trichiura. nih.govnih.gov This parasite infects approximately 500 million people globally, causing trichuriasis, a disease linked to poor child development. researchgate.netmanchester.ac.uk The limited efficacy of current treatments, such as benzimidazoles, highlights the urgent need for new therapeutic options. researchgate.net Initial screening of a library of novel drug-like small molecules identified the dihydrobenzoxazepinone scaffold as a promising starting point for development. nih.govwestminster.ac.uk
Initial screening efforts focused on identifying compounds that could induce paralysis in adult T. muris worms ex vivo. nih.govnih.gov From a library of 480 small molecules, a class of dihydrobenzo[e] nih.govwestminster.ac.ukoxazepin-2(3H)-one compounds was identified as having anthelmintic properties. nih.govnih.gov Subsequent screening of structurally related analogues and resynthesis of the most potent molecules resulted in the identification of 20 active dihydrobenzoxazepinones. nih.gov
The most active compounds from this class demonstrated the ability to immobilize adult T. muris with EC50 values in the range of 25–50 μM, which is comparable to the established anthelmintic levamisole. nih.gov A systematic investigation into the structure-activity relationship (SAR) of these compounds was undertaken to define the chemical features crucial for their anthelmintic action. westminster.ac.ukacs.org This research used compound OX02983 as a starting point to synthesize 47 analogues, leading to a better understanding of the structural requirements for activity. westminster.ac.ukacs.org These studies confirmed that the dihydrobenzoxazepinone core is a key feature for the observed biological activity. plos.org Furthermore, these active compounds exhibited low cytotoxicity against murine gut epithelial cells, indicating a degree of selectivity for the parasite over host cells. nih.govplos.org
Table 1: In Vitro Activity of Selected Dihydrobenzoxazepinones Against T. muris
| Compound | EC50 (Adult T. muris Paralysis Assay) | Cytotoxicity (Mouse CMT-93 Cells) |
|---|---|---|
| OX02983 | ~25-50 µM | >100 µM |
| Levamisole (Control) | 8 µM | Not Reported |
Data sourced from Partridge, F.A., et al. (2017). nih.govplos.org
Beyond their direct effects on adult worms, the biological potential of dihydrobenzoxazepinones was also assessed for their ability to interrupt the parasite's life cycle. nih.govmanchester.ac.uk Research focused on whether these compounds could affect the viability of the parasite's eggs, which are responsible for transmission. plos.orgresearchgate.net
In a key in vivo experiment, embryonated T. muris eggs were treated with the dihydrobenzoxazepinone compound OX02983 before being used to infect mice. nih.govresearchgate.net The results demonstrated that treatment with OX02983 significantly reduced the ability of the eggs to establish a successful infection in the host. nih.govnih.govmanchester.ac.uk Mice infected with the treated eggs had a substantially lower worm burden compared to control groups. plos.orgresearchgate.net This finding suggests that dihydrobenzoxazepinones are active against both the adult and egg stages of Trichuris parasites. nih.govresearchgate.net This dual activity presents an alternative strategy for parasite control, potentially through environmental application to disrupt the life cycle, complementing the development of oral therapeutics. nih.govwestminster.ac.ukmanchester.ac.uk
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition by Thio-Benzoxazepinones
A structurally related class of compounds, thio-benzoxazepinones, has been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). researchgate.net RIPK1 is a critical kinase that regulates inflammation and programmed cell death (necroptosis), making it a significant therapeutic target for a variety of inflammatory diseases. researchgate.netacs.org The discovery of the benzoxazepinone GSK'772 as a potent and selective RIPK1 inhibitor, which has advanced to clinical trials, spurred further research into this chemical scaffold. researchgate.netacs.org
Thio-benzoxazepinones, developed through bioisosteric replacement of the amide and benzene (B151609) ring of earlier benzoxazepinone inhibitors, have demonstrated high anti-necroptotic activity. researchgate.net Necroptosis is a form of regulated necrosis that is implicated in numerous human diseases. researchgate.net The mechanism of action for these compounds involves the direct inhibition of RIPK1 kinase activity. researchgate.netnih.gov
In cellular models of necroptosis, such as human HT-29 cells, thio-benzoxazepinone analogues effectively block the formation of the necrosome, a key protein complex in the necroptosis pathway. researchgate.net They achieve this by inhibiting the phosphorylation of RIPK1, as well as the downstream signaling proteins RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL). researchgate.netresearchgate.netnih.gov This targeted inhibition specifically blocks the necroptotic pathway without affecting other cell death pathways like apoptosis. researchgate.netnih.gov For instance, the thio-benzoxazepinone analogues, compound 11 (S) and 12 (R) , were found to inhibit necroptosis with EC50 values of 2.8 nM and 22.6 nM, respectively. researchgate.net
Significant efforts have been made to explore the chemical space of benzoxazepinone and thio-benzoxazepinone derivatives to improve their potency and properties as RIPK1 inhibitors. researchgate.netnih.gov Strategies such as scaffold hopping and the introduction of various substituents have been employed to develop novel analogues with enhanced activity. nih.govnih.gov
One approach involved introducing substitutions on the benzene ring via an alkynyl bridge, which aimed to extend the molecule's reach from an allosteric pocket to the ATP-binding site of RIPK1. This led to the discovery of compounds 2 and 29 , which showed highly potent activity against necroptosis (EC50 = 3.7 nM and 3.2 nM, respectively). researchgate.net Another successful strategy was the synthesis of biaryl benzoxazepinones by adding aryl substituents at the C7 position. nih.gov This yielded compound 19 , a p-cyanophenyl substituted analogue, which displayed a potent in vitro anti-necroptotic effect with an EC50 of 1.7 nM. nih.gov The nature of the substituents significantly influences the reactivity and binding affinity of the compounds, with electron-withdrawing groups generally enhancing potency. nih.govnih.gov
Table 2: Anti-necroptotic Activity of Selected (Thio)-Benzoxazepinone RIPK1 Inhibitors
| Compound | Chemical Modification | EC50 (HT-29 Cell Necroptosis Assay) |
|---|---|---|
| 11 (S) | Thio-benzoxazepinone | 2.8 nM |
| 12 (R) | Thio-benzoxazepinone | 22.6 nM |
| o1 | Scaffold Hopping Derivative | 16.17 nM |
| 19 | C7-Biaryl Substituted | 1.7 nM |
Data sourced from Quan, D., et al. (2021), Tang, J., et al. (2023), and Li, J., et al. (2024). researchgate.netnih.govnih.gov
Chirality, or the "handedness" of a molecule, often plays a critical role in its biological activity, as stereoisomers can interact differently with their biological targets. nih.govresearchgate.net In the context of the parent benzoxazepinone RIPK1 inhibitors, a significant difference in activity is often observed between enantiomers. researchgate.net
However, a key finding in the development of the thio-benzoxazepinone series was that the impact of chirality on anti-necroptotic activity was markedly reduced. researchgate.net While some difference in potency between the (S) and (R) configurations remains, both enantiomers of the thio-analogue can possess high potency. researchgate.net For example, both the (S) and (R) enantiomers of one thio-benzoxazepinone pair exhibited potent anti-necroptotic activity in human HT-29 cells (EC50 values of 2.8 nM and 22.6 nM, respectively). researchgate.net This is a significant departure from the parent benzoxazepinone series, where the (R) configuration was often associated with poor potency. researchgate.net This reduced chiral sensitivity in the thio-benzoxazepinone series broadens the potential for developing potent RIPK1 inhibitors. nih.govmdpi.com
Antifungal Efficacy of Benzoxazepinone Derivatives
While direct studies on the antifungal efficacy of 3,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(1H)-one derivatives are not extensively documented in publicly available research, the activity of structurally related benzoxazine (B1645224) and other heterocyclic compounds suggests potential antifungal applications.
Research into related heterocyclic structures has shown efficacy against several important plant pathogens. For instance, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety demonstrated notable in vitro antifungal activities against phytopathogenic fungi such as Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. nih.gov Specifically, certain derivatives showed superior or comparable efficacy to commercial fungicides like hymexazol (B17089) and carbendazim (B180503) against these fungi. nih.gov Another study on benzofurazan (B1196253) derivatives reported significant activity against Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. nih.gov One derivative, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govresearchgate.netoxadiazol-4-amine (A3), was particularly effective against R. solani with an IC50 value of 1.91 μg/mL, which is comparable to the commercial fungicide Carbendazim. nih.gov
Although these findings are for related but distinct chemical classes, they highlight the potential of benzo-fused heterocyclic compounds as a source for novel antifungal agents targeting phytopathogenic fungi. The structural similarity suggests that the benzoxazepinone core could serve as a valuable scaffold for developing new antifungal compounds. Further research is needed to specifically evaluate 3,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(1H)-one derivatives against these and other plant pathogens.
The mechanisms through which antifungal agents act are varied. Many target the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component. This is the mechanism of action for azole antifungals, which inhibit the enzyme 14α-demethylase. Another common mechanism is the disruption of the fungal cell wall, for example, by inhibiting the synthesis of β-glucan.
For the related 1,4-benzoxazin-3-one derivatives, molecular docking studies have suggested that they may act as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition can disrupt fungal respiration and energy production. While this provides a potential avenue for investigation, the specific antifungal mechanisms of 3,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(1H)-one derivatives remain to be elucidated through dedicated mechanistic studies.
Antihistaminic and Antianaphylactic Activities
A series of novel benzo- and pyrido-1,4-oxazepinones and their corresponding thiones have been synthesized and identified as a new structural class of H1 antihistamines. nih.gov The antihistaminic activity of these compounds was evaluated by their ability to block histamine-induced lethality in guinea pigs. nih.gov
Structure-activity relationship studies revealed several key features for potent H1 antihistaminic activity. One particularly notable compound, rocastine, which is a pyrido[3,2-f]-1,4-oxazepine-5(2H)-thione derivative, emerged from this research and has undergone clinical evaluation as a nonsedating H1 antihistamine. nih.gov The research indicated that these compounds could possess potent antihistaminic activity while being free of the sedative effects commonly associated with first-generation antihistamines. nih.gov This favorable profile was determined by comparing the electroencephalogram (EEG) profiles of the novel compounds with known sedating and nonsedating antihistamines. nih.gov
Additionally, preliminary studies on the related 1,5-benzoxazepine derivatives have shown potential as histamine (B1213489) H3 receptor antagonists. nih.gov This suggests that the broader benzoxazepine scaffold is a promising template for developing agents that target various histamine receptors.
Enzyme Inhibition Studies of Benzoxazepinone Analogues
While direct studies on 3,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(1H)-one derivatives as ACE inhibitors are limited, research on the structurally similar 1-benzazepin-2-one derivatives has demonstrated potent ACE inhibitory activity. nih.gov A series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives were synthesized and tested for their ability to inhibit ACE. nih.gov The structure-activity profile of this series was discussed, and one compound, in particular, showed high potency in inhibiting the angiotensin I pressor response in dogs. nih.gov
The general structure-activity relationship for ACE inhibitors indicates that a carboxylic acid group on the N-ring is crucial for mimicking the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.com Furthermore, large hydrophobic heterocyclic rings tend to increase potency. scholarsresearchlibrary.com Given these principles, it is plausible that appropriately substituted 3,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(1H)-one derivatives could exhibit ACE inhibitory activity. The presence of the oxygen atom in the oxazepine ring compared to the azepine ring would influence the conformation and electronic properties, potentially affecting binding to the ACE active site.
Research on a series of benzoxazinone (B8607429) derivatives has shown good inhibitory activity against α-chymotrypsin, a serine protease. nih.gov In this study, compounds were synthesized and evaluated, with some exhibiting IC50 values as low as 6.5 µM. nih.gov Preliminary structure-activity relationship studies indicated that the presence of substituents on the benzene ring could modulate the inhibitory potential. nih.gov For instance, an increased inhibitory effect was observed with a fluoro group on a phenyl substituent, followed by chloro and bromo substituents. nih.gov
Kinetic studies revealed that these benzoxazinone derivatives acted as competitive or mixed-type inhibitors of α-chymotrypsin. nih.govnih.gov Molecular docking studies have helped to identify the likely binding modes of these inhibitors within the enzyme's active site. nih.gov Although benzoxazinones have a six-membered ring fused to the benzene ring, as opposed to the seven-membered ring in benzoxazepinones, these findings suggest that the broader class of benzo-fused lactams are promising scaffolds for developing α-chymotrypsin inhibitors. The larger, more flexible seven-membered ring of the benzoxazepinone core could offer different binding conformations and potential for developing potent and selective inhibitors.
Glycogen (B147801) Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. As such, it is a therapeutic target for managing type 2 diabetes. While direct research on 3,5-Dihydrobenzo[e] researchgate.netnih.govoxazepin-2(1H)-one derivatives as GP inhibitors is not extensively documented in publicly available literature, studies on analogous structures such as benzazepinone (B8055114) derivatives have shown promise.
One study identified a series of benzazepinone derivatives as potent inhibitors of rabbit muscle glycogen phosphorylase a (GPa). The most effective compound in this series demonstrated significant inhibitory potential with a half-maximal inhibitory concentration (IC50) of 0.25 ± 0.05 μM. In vivo studies further supported these findings, showing that the compound could significantly inhibit the rise in fasting blood glucose levels in hyperglycemic mouse models. Molecular docking simulations suggested that these benzazepinone derivatives likely bind to the enzyme, indicating that this scaffold is a viable starting point for developing novel antihyperglycemic agents.
Although these findings are for a related but different scaffold, they highlight the potential of seven-membered heterocyclic rings in the design of GP inhibitors. Further investigation is required to determine if the specific 3,5-Dihydrobenzo[e] researchgate.netnih.govoxazepin-2(1H)-one core can be optimized for this target.
Squalene (B77637) Synthase Inhibition
Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for the development of antihyperlipidemic drugs. Derivatives of 4,1-benzoxazepine (B1262346) have been identified as potent inhibitors of this enzyme. researchgate.net
Research has shown that modification of the 4,1-benzoxazepine scaffold can lead to highly effective SQS inhibitors. For instance, the introduction of a carboxyl group at the 3-position and protective groups on the hydroxyl group of a 4,1-benzoxazepine derivative led to compounds with significant inhibitory activity against squalene synthase from HepG2 cells. Specifically, glycine (B1666218) and β-alanine derivatives exhibited IC50 values as low as 15 nM. researchgate.net Further modifications, such as the preparation of a piperidine-4-acetic acid derivative, resulted in a potent inhibitor of cholesterol synthesis in rat liver. researchgate.net These compounds were found to be competitive inhibitors with respect to farnesyl pyrophosphate. researchgate.net One particular benzoxazepine derivative, TAK-475, has advanced to clinical trials as a squalene synthase inhibitor. researchgate.net
| Compound | Modification | Inhibitory Activity (IC50) | Target |
|---|---|---|---|
| Glycine derivative (3a) | Modification at 3-position | 15 nM | Squalene synthase (HepG2 cells) |
| β-alanine derivative (3f) | Modification at 3-position | 15 nM | Squalene synthase (HepG2 cells) |
| Piperidine-4-acetic acid derivative (4a) | Acetylation of 3j | Effective inhibitor of cholesterol synthesis | Cholesterol synthesis (rat liver) |
Telomerase Enzyme Inhibition
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortality and cancer. While the direct inhibition of telomerase by 3,5-Dihydrobenzo[e] researchgate.netnih.govoxazepin-2(1H)-one derivatives is not well-documented, research into other molecular scaffolds provides insight into the strategies for telomerase inhibition.
For example, novel benzophenone-nucleoside derivatives have been synthesized and shown to possess significant anti-cancer and telomerase inhibitory activity. nih.gov One such compound demonstrated high inhibitory activity against telomerase and potent antiproliferative activity against the SGC-7901 cell line with an IC50 value of 0.77 μM. nih.gov Similarly, a synthetic derivative of the aporphine (B1220529) alkaloid boldine, N-benzylsecoboldine hydrochloride (BSB), was found to be a potent telomerase inhibitor with an IC50 value of approximately 0.17 µM. mdpi.com These studies underscore the potential for developing small molecule inhibitors of telomerase, though the applicability of the benzoxazepinone scaffold for this purpose remains an area for future research. embopress.org
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.gov Benzoxazepine derivatives have emerged as a promising class of PI3K inhibitors.
Researchers have utilized structure-based drug design to develop selective benzoxazepin inhibitors of the PI3Kδ isoform. By optimizing the dihedral torsion angles of the benzoxazepin scaffold, a potent and selective PI3Kδ inhibitor was identified. This work highlights the "drug-like" properties of the benzoxazepin scaffold as a starting point for optimization. Furthermore, patents have been filed for benzoxazepin compounds that are useful for inhibiting various isoforms of PI3K, including p110 alpha, for the treatment of cancers. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. While extensive research has been conducted on EGFR inhibitors, there is limited specific information on the inhibitory activity of 3,5-Dihydrobenzo[e] researchgate.netnih.govoxazepin-2(1H)-one derivatives.
The landscape of EGFR inhibitors is dominated by scaffolds such as quinazolines. frontiersin.org For instance, 6-arylureido-4-anilinoquinazoline derivatives have been synthesized and shown to have sub-micromolar inhibitory levels against EGFR. frontiersin.org Other studies have focused on nitrile derivatives containing a benzofuran (B130515) scaffold, which have demonstrated strong inhibitory activities against EGFR. nih.gov While the benzoxazepinone scaffold has been explored for other kinase targets, its potential as an EGFR inhibitor is not yet well-established in the scientific literature. researchgate.net
Rho-associated Protein Kinase (ROCK) Inhibition for Glaucoma Treatment
Rho-associated protein kinase (ROCK) inhibitors are a newer class of drugs for the treatment of glaucoma that work by increasing the outflow of aqueous humor. mdpi.commdpi.com A significant breakthrough in this area involves the discovery of 3,4-dihydrobenzo[f] researchgate.netnih.govoxazepin-5(2H)-one derivatives, which are structurally very similar to 3,5-Dihydrobenzo[e] researchgate.netnih.govoxazepin-2(1H)-one. researchgate.netnih.gov
Structure-activity relationship studies of these derivatives have led to the identification of highly potent ROCK inhibitors. One compound, in particular, exhibited IC50 values of 93 nM and 3 nM against ROCK I and ROCK II, respectively. researchgate.netnih.gov This compound also demonstrated a significant intraocular pressure (IOP)-lowering effect in an ocular normotensive model, with a mean reduction of 34.3% and no significant hyperemia. researchgate.netnih.gov These findings position the dihydrobenzo[f] researchgate.netnih.govoxazepin-5(2H)-one scaffold as a very promising starting point for the development of new anti-glaucoma medications. researchgate.netnih.gov
| Compound | ROCK I IC50 (nM) | ROCK II IC50 (nM) | Mean IOP Lowering Effect |
|---|---|---|---|
| 12b | 93 | 3 | 34.3% |
Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition
The benzoxazepinone scaffold has also been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 reverse transcriptase (RT), a key enzyme in the HIV life cycle.
Studies on pyrrolobenzoxazepinones have identified them as novel and specific non-nucleoside HIV-1 RT inhibitors. nih.gov These compounds were found to prevent the cytopathic effects of HIV-1 in T4 lymphocytes. nih.gov SAR studies revealed that the potency of these inhibitors is influenced by substituents at position 6 and on the fused aromatic ring. nih.gov For instance, a pyrrolobenzoxazepinone derivative with an ethyl and a phenyl group at position 6 was found to be more potent than the established drug nevirapine, with an IC50 of 0.25 μM. nih.gov Similarly, tetrahydroimidazo[4,5,1-jk] researchgate.netnih.govbenzodiazepin-2(1H)-one and -thione (TIBO) derivatives, which share a related seven-membered ring structure, have been identified as highly selective inhibitors of HIV-1 replication through their action on HIV-1 RT. nih.gov
| Compound Class | Derivative | Inhibitory Activity (IC50) | Target |
|---|---|---|---|
| Pyrrolobenzoxazepinone | (+/-)-6-ethyl-6-phenylpyrrolo[2,1-d] researchgate.netembopress.orgbenzoxazepin-7(6H)-one (16e) | 0.25 μM | HIV-1 Reverse Transcriptase |
| TIBO derivatives | - | Inhibitory to HIV-1 RT | HIV-1 Reverse Transcriptase |
Antimicrobial Activities (Antibacterial)
Derivatives of the 1,5-benzoxazepine scaffold have demonstrated notable antimicrobial properties. In a study, a series of these compounds were synthesized and assessed for their effectiveness against various bacteria and fungi using the agar (B569324) well diffusion method. Some of the synthesized compounds exhibited considerable antimicrobial activity.
Particularly, a derivative with a 4-chlorophenyl group at the 5-position of the benzoxazepine ring, identified as compound 4g, displayed the most potent antimicrobial effects. Its minimum inhibitory concentration (MIC) was determined to be 12.5 μg/mL against Staphylococcus aureus and 25 μg/mL against Escherichia coli. Another derivative, compound 3d, which has a 4-fluorophenyl group at the 5-position, also showed significant activity with a MIC of 12.5 μg/mL against Staphylococcus aureus and 25 μg/mL against Escherichia coli. Furthermore, a derivative with a 4-nitrophenyl group at the 5-position, compound 4h, was found to be highly potent, with a MIC of 6.25 μg/mL against Staphylococcus aureus and 12.5 μg/mL against Escherichia coli. These findings underscore the potential of the benzoxazepine scaffold in the development of new antimicrobial agents.
Additionally, certain 1,5-benzoxazepine derivatives have been investigated as inhibitors of bacterial urease. One such derivative, compound 4i, featuring a 3,4,5-trimethoxyphenyl group at the 5-position, demonstrated potent inhibitory activity against bacterial urease with an IC50 value of 0.5 μM. This compound also exhibited high selectivity for bacterial urease over jack bean urease, highlighting its potential as a selective inhibitor. The nature and position of the substituent on the phenyl ring at the 5-position of the benzoxazepine ring were found to be significant for their antimicrobial and bacterial urease inhibitory activities.
Table 1: Antibacterial Activity of 1,5-Benzoxazepine Derivatives
| Compound | Substituent at 5-position | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
|---|---|---|---|---|
| 4g | 4-chlorophenyl | 12.5 | 25 | |
| 3g | 4-chlorophenyl | 12.5 | 25 | |
| 3e | 4-chlorophenyl | 12.5 | 25 | |
| 3d | 4-fluorophenyl | 12.5 | 25 | |
| 4h | 4-nitrophenyl | 6.25 | 12.5 | |
| 3f | 4-methoxyphenyl | 12.5 | 25 |
Other Noteworthy Pharmacological Activities
The versatility of the benzoxazepinone scaffold extends to a range of other significant pharmacological activities.
Non-Steroidal Progesterone (B1679170) Receptor Modulation
A novel series of benzoxazepinone derivatives have been designed and synthesized as non-steroidal modulators of the progesterone receptor (PR). In vitro binding affinity studies and in vivo assays for progestational and antiprogestational activities revealed that many of these compounds possess good PR binding affinity.
Notably, compound 10a, which features a 4-fluorophenyl group at the 5-position of the benzoxazepinone ring, demonstrated the highest PR binding affinity with an IC50 of 0.2 nM. This compound also acted as a potent PR antagonist in the T47D cell line, with an IC50 of 0.5 nM. In the rabbit uterotrophic assay, compound 10a exhibited strong antiprogestational activity. Docking studies have suggested that the benzoxazepinone scaffold fits effectively within the hydrophobic pocket of the PR ligand-binding domain. These results indicate that the benzoxazepinone scaffold is a promising foundation for creating new non-steroidal PR modulators.
NMDA Receptor Antagonism and Anticonvulsant Activity
The 1,4-benzoxazepine (B8686809) scaffold is a key component in the development of compounds with anticonvulsant properties. A series of novel 2-substituted-5-(2-fluorophenyl)-1-methyl-1,5-dihydro-4,1-benzoxazepine-3,6(2H,7H)-diones were synthesized and evaluated for their anticonvulsant effects. google.com The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. google.com
Among the synthesized compounds, 2-(4-chlorophenyl)-5-(2-fluorophenyl)-1-methyl-1,5-dihydro-4,1-benzoxazepine-3,6(2H,7H)-dione (5g) was the most active, with an ED50 of 9.5 mg/kg in the MES test and 10.1 mg/kg in the scPTZ test. google.com Similarly, another series of 1,5-benzoxazepine derivatives were also tested for anticonvulsant activity, with 2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzoxazepine (4g) showing an ED50 of 12.5 mg/kg in the MES test and 15.2 mg/kg in the scPTZ test. Quantitative structure-activity relationship (QSAR) studies indicated that the anticonvulsant activity of these compounds is linked to their lipophilicity and electronic parameters. google.com
Heat Shock Protein 90 (HSP90) Inhibition
The 1,4-oxazepine (B8637140) framework has been identified as a structural component in the development of Heat Shock Protein 90 (HSP90) inhibitors. These inhibitors function by targeting, reducing, or inhibiting the intrinsic ATPase activity of HSP90.
Antipsychotic Activity
A series of novel 10-(substituted-phenyl)-2,3,4,10-tetrahydropyrimido[5,4-b]benzoxazepine derivatives have been synthesized and evaluated for their antipsychotic potential. The antipsychotic activity was determined by their capacity to inhibit apomorphine-induced climbing behavior in mice and the conditioned avoidance response in rats.
A significant number of the synthesized compounds showed promising antipsychotic activity. In particular, compound 5g, which has a 4-fluorophenyl group at the 10-position of the benzoxazepine ring, was the most potent. Docking studies indicated that the benzoxazepine scaffold can fit well into the hydrophobic pocket of the dopamine (B1211576) D2 receptor, suggesting its potential as a scaffold for developing new antipsychotic agents.
Integrin Antagonism
A novel series of 1,4-benzoxazepine-based integrin antagonists has been discovered. The in vitro integrin binding affinity of these compounds was assessed through a radioligand binding assay, revealing high affinity for the αvβ3 integrin for most of the synthesized compounds.
Compound 15a, which has a 4-fluorophenyl group at the 5-position of the benzoxazepine ring, displayed the highest affinity for the αvβ3 integrin with an IC50 of 0.5 nM. Structure-activity relationship studies highlighted that the type and placement of the substituent on the phenyl ring at the 5-position of the benzoxazepine ring are crucial for their affinity to the αvβ3 integrin. This suggests that the benzoxazepine scaffold is a promising basis for creating new integrin antagonists.
Table 2: Pharmacological Activities of Benzoxazepine Derivatives
| Activity | Derivative | Key Findings | Reference |
|---|---|---|---|
| Non-Steroidal Progesterone Receptor Modulation | Compound 10a (4-fluorophenyl at 5-position) | High PR binding affinity (IC50 = 0.2 nM), potent PR antagonist (IC50 = 0.5 nM) | |
| Anticonvulsant | Compound 5g (2-(4-chlorophenyl)-5-(2-fluorophenyl)-1-methyl-1,5-dihydro-4,1-benzoxazepine-3,6(2H,7H)-dione) | ED50 of 9.5 mg/kg (MES test), 10.1 mg/kg (scPTZ test) | google.com |
| Anticonvulsant | Compound 4g (2-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzoxazepine) | ED50 of 12.5 mg/kg (MES test), 15.2 mg/kg (scPTZ test) | |
| Antipsychotic | Compound 5g (4-fluorophenyl at 10-position of tetrahydropyrimido[5,4-b]benzoxazepine) | Most potent in inhibiting apomorphine-induced climbing and conditioned avoidance response | |
| Integrin Antagonism | Compound 15a (4-fluorophenyl at 5-position) | High affinity for αvβ3 integrin (IC50 = 0.5 nM) |
Non-Peptidergic GPCR Inhibition
Direct evidence for the interaction of 3,5-dihydrobenzo[e] acs.orgnih.govoxazepin-2(1H)-one derivatives with non-peptidergic G protein-coupled receptors (GPCRs) is not extensively documented. However, research into structurally similar compounds, such as 3,4-dihydrobenzo[f] acs.orgnih.govoxazepin-5(2H)-one derivatives, has revealed inhibitory activity against key kinases that are downstream effectors of GPCR signaling pathways. These kinases include Rho-associated protein kinases (ROCKs) and Traf2- and Nck-interacting protein kinase (TNIK).
A series of 3,4-dihydrobenzo[f] acs.orgnih.govoxazepin-5(2H)-one derivatives have been identified as a new class of ROCK inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies led to the discovery of potent inhibitors, with compound 12b showing significant activity against ROCK I and ROCK II, with IC50 values of 93 nM and 3 nM, respectively. researchgate.netnih.gov This compound also demonstrated considerable selectivity for ROCKs. researchgate.netnih.gov
Furthermore, derivatives of 3,4-dihydrobenzo[f] acs.orgnih.govoxazepin-5(2H)-one have been discovered as a novel class of selective TNIK inhibitors. acs.orgnih.govfigshare.com TNIK is a downstream signaling protein in the Wnt/β-catenin pathway, which is crucial in colorectal cancer (CRC). acs.orgnih.gov SAR analyses identified compound 21k as the most active, with an IC50 of 0.026 ± 0.008 μM. acs.orgnih.gov This compound also exhibited excellent selectivity for TNIK over 406 other kinases and showed promising antitumor activity in a xenograft mouse model. acs.orgnih.gov
Table 1: Inhibitory Activity of 3,4-Dihydrobenzo[f] acs.orgnih.govoxazepin-5(2H)-one Derivatives
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 12b | ROCK I | 93 nM | researchgate.netnih.gov |
| ROCK II | 3 nM | researchgate.netnih.gov | |
| 21k | TNIK | 0.026 ± 0.008 μM | acs.orgnih.gov |
Phytotoxic Effects and Allelopathic Phenomena of Related Benzoxazinones
Benzoxazinones are a well-studied class of allelochemicals found in various plant species, including those from the Gramineae, Ranunculaceae, and Scrophulariceae families. researchgate.net They are known for their phytotoxic activity, which plays a role in the plant's defense mechanisms. researchgate.net The phytotoxicity of benzoxazinones and their degradation products has been evaluated against several weed species. nih.govacs.org
Structure-activity relationship studies have been conducted to enhance the phytotoxic effects of natural benzoxazinones like 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy analog (DIMBOA). acs.org These studies have revealed several key structural features that influence phytotoxicity:
Hydroxyl Group at N-4: The presence of a hydroxyl group at the N-4 position is a crucial requirement for bioactivity. acs.org
Absence of Hydroxyl at C-2: The lack of a hydroxyl group at the C-2 position has been shown to increase phytotoxicity. acs.org This modification is thought to enhance the stability of the benzoxazinone skeleton. researchgate.net
Aromatic Ring Substituents: The absence of a methoxy (B1213986) group in the aromatic ring, as seen in D-DIBOA, contributes to higher phytotoxicity compared to its 7-methoxy analog, D-DIMBOA. acs.orgacs.org
Synthetic derivatives have been developed to optimize these properties. For example, 2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one and the degradation product 2-aminophenoxazin-3-one were found to be highly effective in inhibiting the development of problematic weeds like Avena fatua (wild oat) and Lolium rigidum (rigid ryegrass). nih.gov The degradation of benzoxazinones in the soil leads to the formation of other compounds, such as benzoxazolin-2(3H)-one (BOA) and aminophenoxazinones, which also exhibit phytotoxic effects. researchgate.netmdpi.com
Table 2: Phytotoxicity of Selected Benzoxazinone Derivatives
| Compound | Key Structural Feature(s) | Observed Effect | Target Species | Reference |
|---|---|---|---|---|
| D-DIBOA | 4-hydroxy, 2-deoxy | High phytotoxicity, considered an optimal candidate for natural herbicide models. | Echinochloa crus-galli | acs.org |
| 2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one | Synthetic derivative | High inhibition of development. | Avena fatua, Lolium rigidum | nih.gov |
| 2-aminophenoxazin-3-one | Degradation product | High inhibition of development. | Avena fatua, Lolium rigidum | nih.gov |
| D-DIMBOA | 4-hydroxy, 2-deoxy, 7-methoxy | Weaker phytotoxicity compared to D-DIBOA. | Echinochloa crus-galli | acs.org |
Future Research Directions and Therapeutic Implications
Development of Novel Therapeutic Agents based on the 3,5-Dihydrobenzo[e]google.comoxazepin-2(1H)-one Scaffold
The inherent biological activity of the 3,5-dihydrobenzo[e] google.comoxazepin-2(1H)-one core has spurred the development of a new generation of therapeutic candidates. This scaffold has proven to be a valuable starting point for identifying potent and selective inhibitors of various enzymes and receptors.
One of the most promising applications of this scaffold is in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. By employing a scaffold hopping strategy, researchers have developed novel benzoxazepinone derivatives that exhibit potent anti-necroptotic activity. For instance, compound o1 was identified as a highly effective anti-necroptosis agent with an EC50 of 16.17±1.878 nM in cellular assays. This compound demonstrated a strong binding affinity to RIPK1 and showed a dose-dependent improvement in the survival rate of mice with Systemic Inflammatory Response Syndrome (SIRS), surpassing the efficacy of the known RIPK1 inhibitor, GSK'772.
Further exploration of this scaffold has led to the discovery of biaryl benzoxazepinone derivatives as dual-mode RIPK1 inhibitors. By introducing different aryl substituents at the C7 position of the benzoxazepinone core, scientists have synthesized compounds with enhanced potency and favorable pharmacokinetic profiles. A standout example is the p-cyanophenyl substituted analog, compound 19 , which displayed an exceptionally potent in vitro anti-necroptotic effect in HT-29 cells with an EC50 of 1.7 nM. In vivo studies confirmed its superiority over GSK'772 in protecting against temperature loss and mortality in a mouse model of SIRS, alongside demonstrating superior anti-inflammatory activity.
Beyond inflammation, derivatives of the isomeric 1,5-dihydrobenzo[e] google.comoxazepin-2(3H)-one have been identified as inducers of differentiation in acute myeloid leukemia (AML) cells. This offers a promising therapeutic strategy that moves away from conventional cytotoxic chemotherapy.
The following table summarizes the activity of key therapeutic agents based on the benzoxazepinone scaffold:
| Compound | Target | Therapeutic Area | Key Findings |
| o1 | RIPK1 | Inflammatory Diseases (SIRS) | Potent anti-necroptosis activity (EC50 = 16.17±1.878 nM); surpassed the protective effect of GSK'772 in vivo. |
| Compound 19 | RIPK1 | Inflammatory Diseases (SIRS) | Highly potent anti-necroptotic effect (EC50 = 1.7 nM); superior in vivo efficacy and anti-inflammatory activity compared to GSK'772. |
| 1,5-Dihydrobenzo[e] google.comoxazepin-2(3H)-one derivative | Undisclosed | Acute Myeloid Leukemia (AML) | Induces differentiation of AML cells, offering a non-cytotoxic therapeutic approach. |
Advanced Mechanistic Studies of Biological Targets and Pathways
A deeper understanding of how 3,5-dihydrobenzo[e] google.comoxazepin-2(1H)-one derivatives interact with their biological targets is crucial for the development of safer and more effective drugs. Advanced mechanistic studies are beginning to unravel the intricate details of these interactions at a molecular level.
Molecular docking analyses have been instrumental in elucidating the mechanism of action of these compounds. For the RIPK1 inhibitor o1 , docking studies revealed that it effectively occupies the protein's binding pocket and forms critical hydrogen bonds with the amino acid residue Asp156. These studies confirmed that o1 specifically inhibits necroptosis, rather than apoptosis, by blocking the phosphorylation cascade within the RIPK1/RIPK3/MLKL pathway, which is typically triggered by inflammatory signals.
Similarly, for the biaryl benzoxazepinone compound 19 , its potent inhibitory activity is attributed to its specific binding mode within the RIPK1 kinase domain. These compounds are classified as type III inhibitors, which bind to an allosteric site on the kinase, inducing a DFG-out conformation. This mode of inhibition is associated with high selectivity. The repurposing of the RIPK1-selective benzo google.comoxazepin-4-one scaffold has also led to the development of type III inhibitors for LIMK1/2, highlighting the versatility of this scaffold in targeting different kinases with a similar inactive conformation.
These detailed mechanistic insights are invaluable for guiding the rational design of future drug candidates with improved target specificity and reduced off-target effects.
Expansion of Chemical Space through Rational Diversification and Derivatization Strategies
The 3,5-dihydrobenzo[e] google.comoxazepin-2(1H)-one scaffold offers numerous avenues for chemical modification, allowing for a systematic exploration of its chemical space. Rational diversification and derivatization are key strategies to optimize the pharmacological properties of lead compounds.
Structure-activity relationship (SAR) studies have been pivotal in guiding these diversification efforts. For instance, in the development of biaryl benzoxazepinone RIPK1 inhibitors, the introduction of various aryl substituents at the C7 position was systematically explored. This led to the discovery that a p-cyanophenyl group at this position significantly enhances the anti-necroptotic activity.
In the context of AML, SAR studies on 1,5-dihydrobenzo[e] google.comoxazepin-2(3H)-one analogues revealed that substitution at the N-1 position with an isopropyl group resulted in the highest activity and lipophilic efficiency. Furthermore, it was determined that a meta-substituted aryl group at the 8-position is essential for activity, with sulphonamide and carbamate (B1207046) groups demonstrating the highest potencies. These findings provide a clear roadmap for the synthesis of new analogues with potentially improved efficacy.
The ability to fine-tune the properties of the benzoxazepinone core through targeted chemical modifications underscores its value as a versatile template for drug discovery.
Integration of Computational Design and Machine Learning in Benzoxazepinone Drug Discovery
The integration of computational design and machine learning is revolutionizing the field of drug discovery, and the development of benzoxazepinone-based inhibitors is no exception. These advanced computational tools are accelerating the identification and optimization of new drug candidates.
Structure-based drug design has been a cornerstone in the development of selective benzoxazepinone inhibitors. By utilizing the three-dimensional structures of target proteins, researchers can design molecules that fit precisely into the binding site, leading to enhanced potency and selectivity. This approach was successfully employed in the design of selective PI3Kδ inhibitors based on a benzoxazepin scaffold.
Computational analysis of dihedral torsion angles has also been used to optimize the conformation of benzoxazepinone derivatives, ensuring they adopt the most favorable geometry for binding to their target. This technique was instrumental in the development of potent and selective PI3Kδ inhibitors by identifying low-energy conformations that enhance binding affinity.
More recently, machine learning algorithms are being used to predict the biological activity of novel compounds and to identify promising candidates from large virtual libraries. While specific applications of machine learning to the 3,5-dihydrobenzo[e] google.comoxazepin-2(1H)-one scaffold are still emerging, the broader use of these techniques in kinase inhibitor design suggests a significant future role. Machine learning models can be trained on existing SAR data to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
The synergy between computational design, machine learning, and traditional medicinal chemistry holds immense promise for unlocking the full therapeutic potential of the 3,5-dihydrobenzo[e] google.comoxazepin-2(1H)-one scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
